2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group and an isoindoline ring, making it a valuable molecule in various research and industrial applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone involves several steps. One common method includes the reaction of isoindoline derivatives with trifluoroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to modulate the activity of dopamine receptors, which are crucial in neurological processes . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound also contains a trifluoromethyl group but differs in its ring structure, leading to different reactivity and applications.
Isoindoline derivatives: These compounds share the isoindoline ring but lack the trifluoromethyl group, resulting in distinct chemical behaviors and uses.
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-(hydroxymethyl)-1,3-dihydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-4-8-2-1-7(6-16)3-9(8)5-15/h1-3,16H,4-6H2 |
InChI Key |
FERHLDALSYGLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)CO |
Origin of Product |
United States |
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